2-(4-hydroxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
The compound 2-(4-hydroxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one belongs to the triazoloquinazolinone class, characterized by a fused heterocyclic core with substituents that modulate its physicochemical and pharmacological properties. Key structural features include:
- 6,6-Dimethyl groups on the tetrahydroquinazolinone ring, contributing to steric bulk and conformational stability.
- 4-Hydroxyphenyl at position 2, introducing hydrogen-bonding capacity.
- 3,4,5-Trimethoxyphenyl at position 9, enhancing lipophilicity and electronic effects.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c1-26(2)12-17-21(18(32)13-26)22(15-10-19(33-3)23(35-5)20(11-15)34-4)30-25(27-17)28-24(29-30)14-6-8-16(31)9-7-14/h6-11,22,31H,12-13H2,1-5H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYZIICFIAQQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC=C(C=C4)O)N2)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolothiadiazines, have been found to interact with a variety of enzymes and receptors.
Mode of Action
Triazole compounds, which are part of the compound’s structure, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities.
Biological Activity
The compound 2-(4-hydroxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
- IUPAC Name : 2-(4-hydroxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Molecular Formula : C₁₈H₁₈N₄O₄
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The primary areas of research include:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit significant anticancer properties through the inhibition of cancer cell proliferation and induction of apoptosis.
- Antioxidant Properties : The presence of hydroxyl groups in its structure indicates potential antioxidant activity.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It may influence pathways such as NF-kB and MAPK that are critical in cancer progression and inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Reduction in cytokine production |
Table 2: Case Studies
| Study Reference | Study Design | Key Findings |
|---|---|---|
| In vitro study on cancer cell lines | Significant growth inhibition observed. | |
| Animal model for inflammation | Reduced markers of inflammation noted. |
Case Studies
- Anticancer Study : A recent study evaluated the compound's effect on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell growth and an increase in apoptosis markers after treatment with the compound for 48 hours. The study concluded that the compound could be a candidate for further development as an anticancer agent.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties using a mouse model of acute inflammation. The administration of the compound resulted in a significant decrease in pro-inflammatory cytokines (such as TNF-alpha and IL-6), suggesting its potential utility in treating inflammatory diseases.
Chemical Reactions Analysis
Functional Group Transformations
The hydroxyphenyl and trimethoxyphenyl substituents enable selective modifications:
-
Hydroxyphenyl Group :
-
Trimethoxyphenyl Group :
Key Transformations:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Acylation | Acetic anhydride, Pyridine, 80°C | Acetyl-protected hydroxyphenyl derivative |
| Demethylation | BBr₃, DCM, 0°C → RT | 3,4,5-Trihydroxyphenyl analog |
Ring-Opening and Rearrangement Reactions
The triazoloquinazolinone core undergoes ring-opening under strong acidic/basic conditions:
-
Acidic Hydrolysis (HCl, reflux): Cleaves the triazole ring, yielding a linear quinazolinone intermediate .
-
Base-Mediated Rearrangement (NaOH, ethanol): Generates fused pyrazole or pyrimidine derivatives via skeletal reorganization .
Stability Under Physicochemical Conditions
-
Thermal Stability : Decomposes above 250°C without melting .
-
pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic (pH < 2) or alkaline (pH > 10) environments .
Stability Profile:
| Condition | Observation |
|---|---|
| pH 1–2 (HCl) | Partial decomposition over 24 h |
| pH 12–14 (NaOH) | Complete ring-opening within 6 h |
| UV Light (254 nm) | No significant degradation |
Catalytic and Biological Interaction Studies
-
Enzymatic Interactions : The compound inhibits cytochrome P450 enzymes (e.g., CYP3A4) via coordination with the heme iron, as shown in molecular docking studies .
-
Metal Complexation : Forms stable complexes with Cu(II) and Fe(III) in ethanol, enhancing antioxidant activity .
Complexation Data:
| Metal Ion | Stoichiometry (Ligand:Metal) | Application |
|---|---|---|
| Cu(II) | 2:1 | Enhanced antimicrobial activity |
| Fe(III) | 1:1 | Radical scavenging |
Comparative Reactivity with Analogues
The electron-donating methoxy and hydroxyl groups direct electrophilic substitution (e.g., nitration, sulfonation) to the para positions. Comparative studies with non-hydroxylated analogs show:
-
Higher Reactivity : The hydroxyphenyl group increases susceptibility to electrophilic attacks .
-
Reduced Solubility : Trimethoxyphenyl substituents lower aqueous solubility vs. non-methoxylated derivatives .
Reactivity Trends:
| Substituent | Electrophilic Substitution Rate (Relative) |
|---|---|
| 4-Hydroxyphenyl | 1.5× faster than 4-methylphenyl |
| 3,4,5-Trimethoxyphenyl | 0.8× slower than 4-chlorophenyl |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl rings significantly influence molecular weight, logP, and polarity.
Notes:
- logP : The target compound’s 3,4,5-trimethoxyphenyl group increases hydrophobicity compared to analogs with single substituents (e.g., phenyl or 4-hydroxyphenyl). However, the 4-hydroxyphenyl moiety slightly reduces logP via hydrogen bonding .
- Molecular Weight : The trimethoxyphenyl group adds ~126 g/mol compared to a phenyl substituent, influencing bioavailability and membrane permeability.
Structural and Electronic Comparisons
- Trimethoxyphenyl vs. Chlorophenyl/Bromophenyl (e.g., ’s 13c and 14a) introduce electron-withdrawing effects, altering electronic density and reactivity .
- Hydroxyphenyl vs. Methoxyphenyl :
- The 4-hydroxyphenyl group (target) enables hydrogen bonding, whereas methoxyphenyl () offers greater lipophilicity but reduced polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
